molecular formula C10H9N3O2 B1379688 1-(4-methyl-3-nitrophenyl)-1H-pyrazole CAS No. 1803584-68-0

1-(4-methyl-3-nitrophenyl)-1H-pyrazole

Cat. No. B1379688
M. Wt: 203.2 g/mol
InChI Key: FWVQFKYIHNLCFF-UHFFFAOYSA-N
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Description

“1-(4-methyl-3-nitrophenyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a phenyl ring that is substituted with a methyl group and a nitro group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The nitro group could be introduced through a nitration reaction, and the methyl group through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, with the nitro and methyl groups causing electron density shifts within the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro and methyl groups. The nitro group is electron-withdrawing, which would make the compound more susceptible to nucleophilic attack. The methyl group is electron-donating, which could influence the compound’s reactivity in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, influencing its solubility in different solvents .

Scientific Research Applications

Intramolecular Hydrogen Bonding in Pyrazole Derivatives

Szlachcic et al. (2020) explored the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, including 1-(4-methyl-3-nitrophenyl)-1H-pyrazole. They found that intramolecular hydrogen bonds play a significant role in the reactivity of these compounds, affecting their synthesis conditions and leading to the proposal of alternative synthesis methods involving microwave irradiation. This study highlights the importance of understanding hydrogen bonding in the development of new pyrazole-based compounds Szlachcic et al., 2020.

Antiviral Evaluation of Pyrazole Derivatives

Shamroukh et al. (2007) synthesized a series of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor similar to 1-(4-methyl-3-nitrophenyl)-1H-pyrazole for antiviral evaluation. Some of these compounds were tested against Herpes Simplex Virus type-1 (HSV-1), indicating the potential of pyrazole derivatives in antiviral drug development Shamroukh et al., 2007.

Diels-Alder Reaction with Substituted Pyrazoles

Volkova et al. (2021) investigated the Diels-Alder reaction involving substituted 4-nitrosopyrazoles, including those similar to 1-(4-methyl-3-nitrophenyl)-1H-pyrazole. Their study led to the synthesis of novel compounds with potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, demonstrating the synthetic utility of pyrazole derivatives in organic chemistry and pharmaceutical research Volkova et al., 2021.

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its safety profile. It could also involve exploring its potential interactions with biological systems, if it has any therapeutic potential .

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-3-4-9(7-10(8)13(14)15)12-6-2-5-11-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVQFKYIHNLCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276259
Record name 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methyl-3-nitrophenyl)-1H-pyrazole

CAS RN

1803584-68-0
Record name 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(4-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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